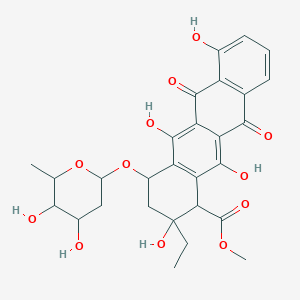![molecular formula C8H9N3O2 B14490491 (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine CAS No. 64263-60-1](/img/structure/B14490491.png)
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring attached to a glycine moiety through an imine linkage, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine typically involves the condensation of pyridine-4-carbaldehyde with glycine. This reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce (Z)-N-[Amino(pyridin-4-yl)methyl]glycine.
科学的研究の応用
(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine linkage and pyridine ring allow the compound to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
(E)-N-[Amino(pyridin-4-yl)methylidene]glycine: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Pyridine-4-carbaldehyde: A precursor in the synthesis of (Z)-N-[Amino(pyridin-4-yl)methylidene]glycine.
Glycine derivatives: Other compounds where glycine is modified with different functional groups.
Uniqueness
This compound is unique due to its specific (Z)-configuration, which can influence its binding affinity and specificity towards molecular targets. This configuration may result in distinct biological activities compared to its (E)-isomer or other related compounds.
特性
CAS番号 |
64263-60-1 |
|---|---|
分子式 |
C8H9N3O2 |
分子量 |
179.18 g/mol |
IUPAC名 |
2-[[amino(pyridin-4-yl)methylidene]amino]acetic acid |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-5-7(12)13)6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,11)(H,12,13) |
InChIキー |
TXDMMXRBAMKTPP-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


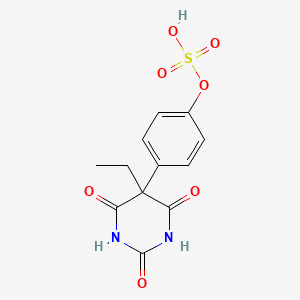


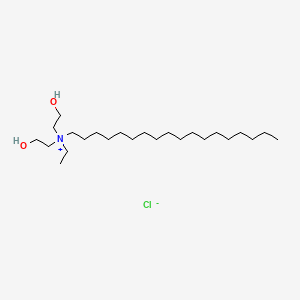
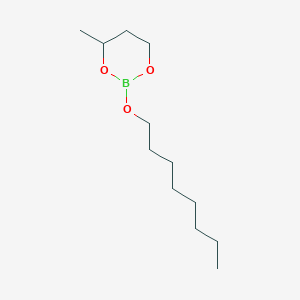
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
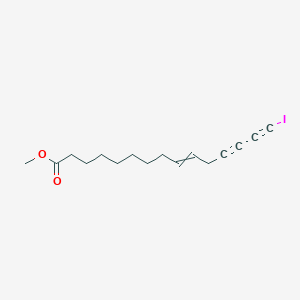
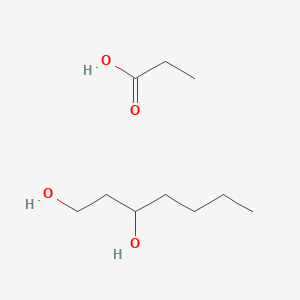

![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)

